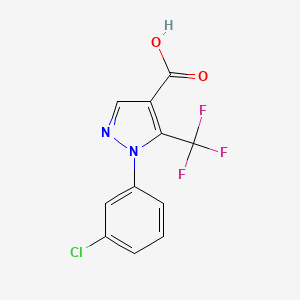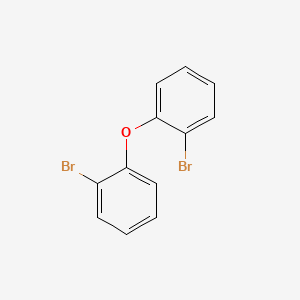
2,2'-Dibromodiphenyl ether
Übersicht
Beschreibung
2,2’-Dibromodiphenyl ether is a toxic and environmental pollutant . It is a type of flame retardant . The molecular formula of 2,2’-Dibromodiphenyl ether is C12H8Br2O .
Synthesis Analysis
The synthesis of 2,2’-Dibromodiphenyl ether involves the use of bacteria like Cupriavidus sp. WS and Sphingomonas sp. PH-07 . These bacteria can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-bromodiphenyl ether . The degradation process involves the sequential action of BphA, BphB, and BphC .Molecular Structure Analysis
The molecular structure of 2,2’-Dibromodiphenyl ether consists of two benzene rings linked by an ether bond, with bromine substituents .Chemical Reactions Analysis
The most common reaction of ethers like 2,2’-Dibromodiphenyl ether is the cleavage of the C-O bond by strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
2,2’-Dibromodiphenyl ether has a molecular weight of 328 . It has a boiling point of 134-136 °C (at 0.5 Torr pressure) and a density of 1.704±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Anaerobic Microbial and Photochemical Degradation
2,2'-Dibromodiphenyl ether (BDE15) undergoes anaerobic microbial and photochemical degradation. In a study on its degradation pathways, BDE15 was found to be reductively debrominated, leading to the production of 4-bromodiphenyl ether (BDE3) and diphenyl ether (DE). This process was observed within a fixed-film plug-flow biological reactor, highlighting its potential for environmental remediation (Rayne, Ikonomou, & Whale, 2003).
Cosolubilization in Surfactant Systems
A study investigated the cosolubilization of 2,2'-Dibromodiphenyl ether in various surfactant systems, providing insights into its interactions with other compounds like polycyclic aromatic hydrocarbons (PAHs). This research is vital for understanding the removal of such compounds from contaminated environments, utilizing surfactant enhanced remediation technology (Yang et al., 2015).
Gas-Phase Reactions with OH Radicals
Research on the gas-phase reactions of brominated diphenyl ethers, including 2,2'-Dibromodiphenyl ether, with OH radicals revealed insights into their environmental fate. These studies are significant in understanding the atmospheric chemistry of these compounds and their potential impact on air quality (Raff & Hites, 2006).
UV Irradiation Transformation Studies
Under UV irradiation, 2,2'-Dibromodiphenyl ether can transform into less-brominated analogs. This transformation was studied using a commercial brominated flame retardant as a model chemical, highlighting the environmental behavior of such compounds under light exposure (Wang et al., 2013).
Antimicrobial Properties
2-Hydroxydiphenyl ethers, closely related to 2,2'-Dibromodiphenyl ether, exhibit broad-spectrum antibacterial properties. These compounds target the FabI component of fatty acid synthesis, suggesting their potential use in medical and consumer products as antimicrobials (Heath et al., 1998).
Photolytic Degradation under UV-Lamp and Solar Irradiations
The photolytic degradation of polybromodiphenyl ethers like 2,2'-Dibromodiphenyl ether was explored under UV-lamp and solar irradiations. This study provides insights into the environmental degradation pathways of these compounds and their fate under light exposure (Shih & Wang, 2009).
Catalytic Debromination
A study on the catalytic debromination of polybrominated diphenyl ethers demonstrated that a silica-supported palladium nanoparticle catalyst could effectively debrominate these compounds, including 2,2'-Dibromodiphenyl ether. This research contributes to the development of techniques for removing hazardous bromine from environmental pollutants (Ukisu, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSKYMHFNWGUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879850 | |
| Record name | BDE-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dibromodiphenyl ether | |
CAS RN |
51452-87-0 | |
| Record name | 2,2'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051452870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZU58K4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



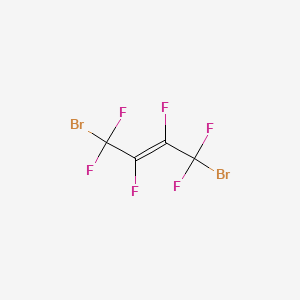
![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)

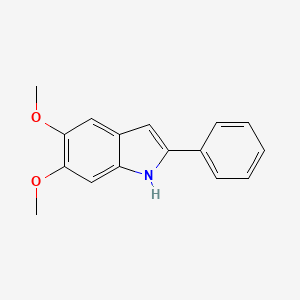
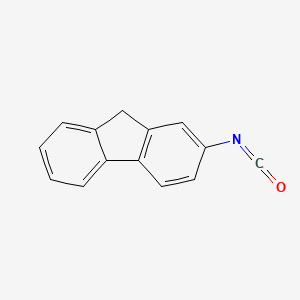
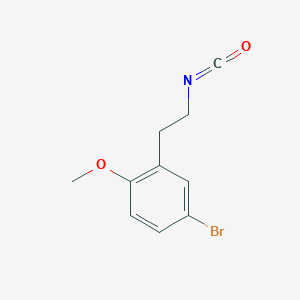
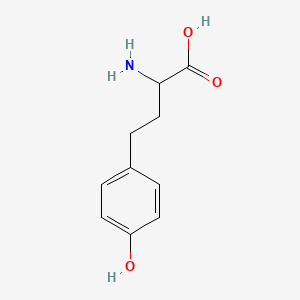
![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)
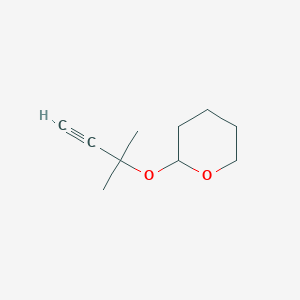
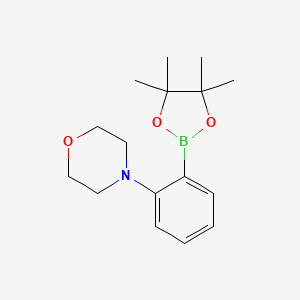
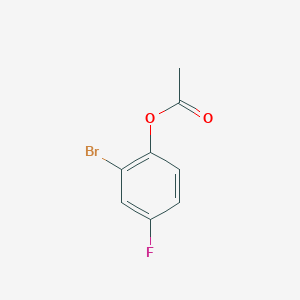
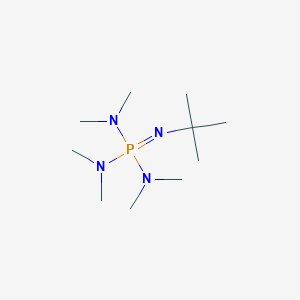
![2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium](/img/no-structure.png)
